![molecular formula C14H18N2O3 B5657440 3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5657440.png)
3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of dihydropyrimidine derivatives, including compounds similar to 3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione, often involves the Biginelli reaction. This multi-component reaction facilitates the condensation of aldehydes, β-ketoesters, and urea or thiourea under solvent-free conditions, catalyzed by acids like p-dodecylbenzenesulfonic acid, to yield dihydropyrimidin-2(1H)-ones and -thiones in good to excellent yields (Aswin et al., 2014). Another method employs cellulose sulfuric acid as a recyclable solid acid catalyst for synthesizing these compounds in aqueous media, demonstrating the versatility and eco-friendliness of these synthetic approaches (Rajack et al., 2013).
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives is characterized by the presence of a dihydropyrimidine ring, which can be analyzed through advanced spectroscopic techniques such as NMR and X-ray crystallography. These analyses provide insights into the planarity, substitution patterns, and stereochemistry of the dihydropyrimidine ring, contributing to a deeper understanding of the compound's chemical behavior and reactivity (Saberi et al., 2015).
Chemical Reactions and Properties
Dihydropyrimidine derivatives undergo a variety of chemical reactions, including cyclization, alkylation, and acylation. These reactions can modify the dihydropyrimidine core, introducing new functional groups that significantly alter the compound's chemical properties. The flexibility in functionalizing these molecules underscores their utility in synthetic organic chemistry (Udayakumar et al., 2017).
Physical Properties Analysis
The physical properties of dihydropyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications. For instance, the introduction of substituents at strategic positions on the dihydropyrimidine ring can enhance solubility or modify the melting point, making these compounds suitable for specific applications (Mehrabi & Alizadeh-bami, 2015).
properties
IUPAC Name |
3-(4-phenoxybutyl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-8-9-15-14(18)16(13)10-4-5-11-19-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJQRHKCVVWCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)CCCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione |
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